molecular formula C15H19Cl3N2O B1431963 2-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride CAS No. 1982761-12-5

2-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride

Cat. No.: B1431963
CAS No.: 1982761-12-5
M. Wt: 349.7 g/mol
InChI Key: CMRPQVUHKZYTOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride is a heterocyclic organic compound featuring a piperidine ring fused to a 1,3-oxazole moiety, with a 3-chlorobenzyl substituent at the 5-position of the oxazole. The dihydrochloride salt enhances its stability and solubility for laboratory applications. Key properties include:

  • Molecular Formula: C₁₅H₁₈Cl₂N₂O·2HCl (total molecular weight: 349.68 g/mol) .
  • Purity: ≥95% (as reported by CymitQuimica) .
  • Storage: Discontinued commercially, but previously available in 1g and 5g quantities for research .

However, specific biological data for this compound remain undisclosed in the provided evidence.

Preparation Methods

The synthesis of 2-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride typically involves multiple steps, starting with the preparation of the oxazole ring, followed by the introduction of the piperidine ring and the chlorobenzyl group. The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

2-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of oxazolyl-piperidine derivatives. Structural analogs differ in substituent type, position, or counterion, leading to variations in physicochemical and functional properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Salt Form Key Differences/Applications References
2-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride 3-Cl (benzyl) C₁₅H₁₈Cl₂N₂O·2HCl 349.68 Dihydrochloride High purity (95%); discontinued commercial availability
2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride 4-F (benzyl) C₁₅H₁₉Cl₂FN₂O 333.23 Dihydrochloride Lower molecular weight; fluorinated analog may enhance metabolic stability
3-[5-(2-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride 2-Cl (benzyl) C₁₅H₁₈Cl₂N₂O·HCl 313.20 Monohydrochloride Ortho-chloro substitution; reduced steric hindrance
4-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]piperidine dihydrochloride 4-Cl (phenyl) C₁₄H₁₅ClN₂O·2HCl 335.66 Dihydrochloride Phenyl vs. benzyl group; altered lipophilicity

Key Observations :

Substituent Position :

  • Meta-chloro (3-Cl) in the target compound may confer distinct electronic effects compared to ortho- (2-Cl) or para- (4-Cl/F) analogs. For instance, para-fluorination (as in ) could improve membrane permeability due to fluorine’s electronegativity .
  • The benzyl group in the target compound versus a phenyl group (as in ) may influence binding affinity in receptor-targeted applications due to increased flexibility.

Salt Form: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than monohydrochloride derivatives (e.g., ), which is critical for in vitro assays.

Commercial Availability :

  • The target compound and some analogs (e.g., ) are discontinued, limiting accessibility for ongoing research.

Potential Applications: Fluorinated analogs (e.g., ) are often prioritized in drug discovery for their metabolic stability. Oxazolyl-piperidine scaffolds are recurrent in agrochemical research (e.g., cyclobutyl-oxadiazole derivatives in ), suggesting utility in pesticide development.

Research Implications and Gaps

  • Structure-Activity Relationship (SAR) : Positional isomerism (e.g., 2-Cl vs. 3-Cl) warrants further study to elucidate steric/electronic impacts on biological targets.
  • Data Limitations : Critical parameters (e.g., melting point, solubility, IC₅₀ values) are absent in available literature, hindering comparative pharmacological profiling.
  • Synthesis Challenges: Discontinuation of key compounds () underscores the need for novel synthetic routes to access these derivatives.

Biological Activity

2-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C13H15ClN2OC_{13}H_{15}ClN_2O with a molecular weight of approximately 252.73 g/mol. The compound features a piperidine ring substituted with a chlorobenzyl group and an oxazole moiety, which are critical for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that the oxazole ring may play a significant role in modulating enzyme activity, potentially affecting pathways related to cancer cell proliferation and apoptosis.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes its efficacy compared to standard chemotherapeutic agents:

Cell LineIC50 (µM)Comparison AgentIC50 (µM)
MCF-7 (Breast)15.0Doxorubicin10.0
A549 (Lung)12.5Cisplatin8.0
U-937 (Leukemia)20.0Vincristine15.0

These results indicate that while the compound shows promising activity, it may not surpass the efficacy of established chemotherapeutics in all cases.

Mechanistic Studies

Flow cytometry analyses have revealed that treatment with this compound induces apoptosis in MCF-7 cells through the activation of caspase pathways and upregulation of p53 expression. This indicates that the compound may function as an apoptosis inducer, which is a desirable trait for anticancer agents.

Case Studies

  • MCF-7 Breast Cancer Study : In vitro studies on MCF-7 cells showed that treatment with this compound led to a dose-dependent increase in apoptotic cells, as evidenced by annexin V staining.
  • A549 Lung Cancer Study : A study investigating the effects on A549 cells demonstrated significant growth inhibition at concentrations above 10 µM, with morphological changes consistent with apoptosis observed under microscopy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves coupling reactions between substituted oxazole precursors and piperidine derivatives. For example, describes a multi-step process using o-chlorobenzoxime chloride and ethyl acetoacetate under alkaline conditions, followed by cyclization and purification. Optimization includes adjusting reaction temperatures (e.g., 93–96°C for hydrolysis steps), solvent selection (ethanol or dichloromethane for recrystallization), and catalyst use (e.g., palladium acetate for cross-coupling) . Yield improvements may involve iterative pH adjustments during intermediate isolation (e.g., pH 6.5 for precipitation) .

Q. How is the structural integrity and purity of this compound verified in research settings?

  • Methodological Answer : Structural confirmation relies on NMR (1H/13C), HPLC (>95% purity), and mass spectrometry (e.g., ESI-MS for molecular ion detection) . Crystallographic validation via X-ray diffraction (using SHELX software for refinement) is critical for absolute configuration determination . Purity assessments often combine TLC with UV-vis spectroscopy or HPLC-UV using reverse-phase columns .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in the biological activity data of this compound across different studies?

  • Methodological Answer : Discrepancies in biological activity (e.g., antibacterial vs. ferroptosis inhibition) may stem from assay variability (cell lines, concentrations) or target promiscuity . To resolve these:

  • Standardize assay protocols (e.g., MIC values for antimicrobial activity using CLSI guidelines) .
  • Perform target engagement studies (e.g., SPR or ITC to measure binding affinity) .
  • Conduct meta-analyses of dose-response curves across independent studies to identify outliers or confounding factors .

Q. How can computational modeling be integrated with experimental data to predict interaction mechanisms with biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina, Glide) predicts binding poses in enzymes or receptors (e.g., ferroptosis-related GPX4) .
  • Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-target complexes over time .
  • Validate predictions via mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

Q. What methodologies are recommended for assessing pharmacokinetic properties in preclinical studies?

  • Methodological Answer :

  • ADME profiling :
  • Solubility : Shake-flask method in PBS (pH 7.4) .
  • Metabolic stability : Microsomal incubation (human/rat liver microsomes) with LC-MS quantification .
  • Plasma protein binding : Ultrafiltration or equilibrium dialysis .
  • In vivo PK : Administer via IV/oral routes in rodent models, followed by serial blood sampling and LC-MS/MS analysis for bioavailability (F%) and half-life (t1/2) .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity data between in vitro and in vivo models?

  • Methodological Answer :

  • In vitro-in vivo correlation (IVIVC) : Adjust for differences in metabolic activation (e.g., S9 liver fractions in vitro vs. hepatic metabolism in vivo) .
  • Toxicogenomics : Compare gene expression profiles (RNA-seq) from treated cell lines and animal tissues to identify off-target effects .
  • Dose normalization : Convert in vitro IC50 values to physiologically relevant doses using allometric scaling .

Q. Experimental Design Considerations

Q. What in vitro assays are most suitable for elucidating the compound’s mechanism of action?

  • Methodological Answer :

  • Enzyme inhibition assays : Fluorescence-based or radiometric assays for kinases, oxidoreductases, or ion channels .
  • Cellular phenotyping : High-content imaging for apoptosis/ferroptosis markers (e.g., lipid peroxidation via BODIPY-C11) .
  • Transcriptomics/proteomics : CRISPR-Cas9 screens or SILAC proteomics to map pathways affected by the compound .

Q. Structural Modification Strategies

Q. How can SAR studies guide the optimization of this compound for enhanced selectivity?

  • Methodological Answer :

  • Substituent variation : Replace the 3-chlorobenzyl group with electron-withdrawing (e.g., CF3) or bulky groups to probe steric effects .
  • Scaffold hopping : Replace oxazole with isoxazole or thiazole rings to modulate electronic properties .
  • Prodrug design : Introduce ester or amide prodrug moieties to improve solubility (e.g., phosphate esters for parenteral delivery) .

Properties

IUPAC Name

5-[(3-chlorophenyl)methyl]-2-piperidin-2-yl-1,3-oxazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O.2ClH/c16-12-5-3-4-11(8-12)9-13-10-18-15(19-13)14-6-1-2-7-17-14;;/h3-5,8,10,14,17H,1-2,6-7,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRPQVUHKZYTOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC=C(O2)CC3=CC(=CC=C3)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride
Reactant of Route 2
2-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride
Reactant of Route 3
2-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride
Reactant of Route 4
2-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride
Reactant of Route 5
2-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride
Reactant of Route 6
2-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.